

Pivalamide derivatives and their nomenclature

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An In-depth Technical Guide to **Pivalamide** Derivatives: Nomenclature, Synthesis, and Applications

Introduction

Pivalamide (2,2-dimethylpropanamide) is an organic amide distinguished by a sterically demanding tert-butyl group attached to the carbonyl carbon.[1][2] This unique structural feature imparts specific physicochemical properties that make **pivalamide** and its derivatives valuable moieties in medicinal chemistry and materials science.[1] The bulky tert-butyl group can influence molecular packing, solubility, and metabolic stability, making the pivaloyl group a useful protecting group for amines in organic synthesis and a key component in the design of bioactive molecules and functional materials like Low Molecular Mass Gelators (LMOGs).[1][3] This guide provides a comprehensive overview of the nomenclature, synthesis, and properties of **pivalamide** derivatives for researchers and professionals in drug development and chemical sciences.

Nomenclature of Pivalamide Derivatives

The systematic naming of **pivalamide** derivatives follows the IUPAC nomenclature rules for amides. The common name, **pivalamide**, is derived from its corresponding carboxylic acid, pivalic acid.

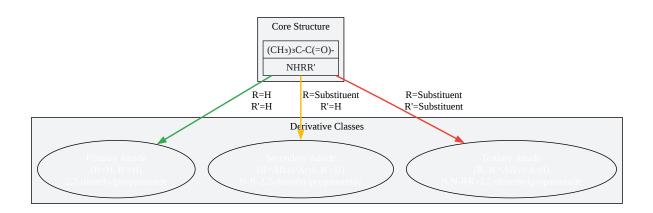
IUPAC Naming Conventions:

 Parent Acid: The IUPAC name for the parent carboxylic acid, pivalic acid, is 2,2dimethylpropanoic acid.



- Primary Amide: For the primary amide, the "-oic acid" suffix is replaced with "-amide". Thus, the IUPAC name for **pivalamide** is 2,2-dimethylpropanamide.[2][4][5] Common synonyms include trimethylacetamide.[2][6]
- Substituted Amides (Secondary and Tertiary): When alkyl or aryl groups are substituted on the nitrogen atom, they are designated with the prefix "N-" for a secondary amide or "N,N-" for a tertiary amide.[7][8] If the substituents are different, they are listed alphabetically.[4]
- Example (Secondary): A methyl group on the nitrogen results in N-methyl-2,2-dimethylpropanamide.
- Example (Tertiary): An ethyl and a methyl group on the nitrogen results in N-ethyl-N-methyl-2,2-dimethylpropanamide.[4]

Below is a diagram illustrating the nomenclature logic for **pivalamide** derivatives.



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Caption: Logical relationships in the nomenclature of **pivalamide** derivatives.



Synthetic Methodologies

Pivalamide derivatives are synthesized through various established amidation reactions. The choice of method often depends on the desired derivative, scale, and available starting materials.

Common Synthetic Routes:

- Direct Amidation of Pivalic Acid: This fundamental approach involves the reaction of pivalic acid with an amine, typically at high temperatures to drive off water.[9] Catalysts can be employed to facilitate this reaction under milder conditions.[1]
- From Pivaloyl Chloride: A more common and often higher-yielding method is the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1]
- Using Pivaloyl Isothiocyanate: This intermediate is valuable for synthesizing derivatives
 containing a carbamothioyl or iminothiazoline moiety. Pivaloyl isothiocyanate can be
 synthesized from pivaloyl chloride and potassium thiocyanate and subsequently reacted with
 amines.[1]
- Copper-Catalyzed C-H Arylation: N-aryl **pivalamide**s (pivanilides) can serve as substrates for copper-catalyzed reactions that directly introduce aryl or other groups onto the aromatic ring, using the pivaloyl group as a directing group.[1]

A generalized workflow for the synthesis of N-substituted **pivalamide**s from pivaloyl chloride is depicted below.

// Nodes Start1 [label="Pivaloyl Chloride\n((CH₃)₃C-COCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Primary or Secondary Amine\n(R¹R²NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Solvent [label="Aprotic Solvent\n(e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Reaction [label="Acyl Substitution Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Substituted **Pivalamide**\n((CH₃)₃C-CONR¹R²)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Amine"]



Hydrochloride Salt\n([R¹R²NH²]+Cl⁻)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified **Pivalamide** Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Reaction; Start2 -> Reaction; Base -> Reaction [label=" HCl scavenger"];
Solvent -> Reaction [label=" Reaction medium"]; Reaction -> Product; Reaction -> Byproduct;
Product -> Workup; Byproduct -> Workup; Workup -> FinalProduct; }

Caption: General experimental workflow for synthesizing **pivalamide** derivatives.

Physicochemical and Spectroscopic Data

The properties of the parent **pivalamide** molecule are summarized below. Derivatives will have properties that vary based on their specific substitutions.

Table 1: Physicochemical Properties of Pivalamide

Property	Value	Reference(s)
CAS Number	754-10-9	[2]
Molecular Formula	C ₅ H ₁₁ NO	[2][10]
Molar Mass	101.15 g/mol	[1][2]
Appearance	White to Almost white powder/crystal	[10]
Melting Point	154 to 157 °C	[2]
Boiling Point	212 °C	[2]

| InChikey | XIPFMBOWZXULIA-UHFFFAOYSA-N |[1][2][11] |

Table 2: Spectroscopic Data for **Pivalamide**



Spectroscopy	Wavenumber / Shift	Assignment	Reference(s)
FT-IR (KBr, cm ⁻¹)	~3398	N-H stretch (primary amide)	[1][12]
	~3205	N-H stretch (primary amide)	[1][12]
	~2960	C-H stretch (CH₃)	[12]
	~1653	C=O stretch (Amide I)	[12]
	~1624	N-H bend (Amide II)	[12]
¹ H NMR (400 MHz, CDCl₃, δ ppm)	5.59 (br, 1H)	NHa	[12]
	5.21 (br, 1H)	NHe	[12]
	1.23 (s, 9H)	С(СН3)3	[12]
¹³ C NMR (100 MHz, CDCl ₃ , δ ppm)	181.6	C=O	[12]
	38.7	С(СН3)3	[12]

| | 27.7 | C(CH₃)₃ |[12] |

Applications and Biological Activity

Pivalamide derivatives are utilized in diverse scientific fields, from materials science to drug discovery. The pivaloyl group is often used to protect amines during complex syntheses.[3]

Table 3: Biological Activities of Selected Amide Derivatives



Compound Class / Derivative	Target / Activity	Key Findings	Reference(s)
N-((4- acetylphenyl)carba mothioyl)pivalamid e	Enzyme Inhibition	Inhibits acetylcholinesteras e and butyrylcholinestera se.	[1]
Heterocyclic Pivalamide-Cu(II) Complexes	SOD Mimicry	Act as low molecular weight superoxide dismutase (SOD) mimics.	[13]
2-Pivalamido-3H- pyrimidin-4-ones	Anticancer Synthesis	Used as intermediates in the synthesis of novel anticancer agents.	[3]
N-glycosides with O- pivaloylated groups	Antibacterial	N-(2,3,4,6-tetra-O-pivaloyl-β-Dglucopyranosyl)benz o[d]oxazol-2-amine shows activity against E. coli.	[14]
Benzamide derivatives with 1,2,4- oxadiazole	Larvicidal, Fungicidal	Compound 7a showed 100% larvicidal activity at 10 mg/L; compound 7h showed 90.5% inhibition against Botrytis cinereal.	[15]

| Benzenesulphonamide-carboxamides | Anti-inflammatory, Antimicrobial | Compound 4a showed 94.69% inflammation inhibition at 1h. Various derivatives showed MIC values from 6.28 to 6.72 mg/mL against different microbes. |[16] |



Experimental Protocols

This section provides detailed methodologies for representative syntheses and modifications of **pivalamide** derivatives, as cited in the literature.

Protocol 1: Synthesis of Trimethylacetamide (Pivalamide) from Pivalic Acid[12]

This protocol describes a general laboratory procedure for the synthesis of the parent **pivalamide**.

- Reaction Setup: To a 10 mL colorless solution of THF containing 3-phenylpropionic acid (75 mg, 0.50 mmol) as a model substrate at 0 °C... [Note: The source provides a general procedure template using a different starting acid. For **pivalamide**, one would substitute pivalic acid (51 mg, 0.50 mmol).]
- Reagent Addition: Add [reagents specified in the full literature, typically a coupling agent and an ammonia source].
- Reaction: Stir the reaction mixture at the specified temperature for the designated time.
- Workup: Upon completion, quench the reaction with an appropriate aqueous solution.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate) to yield pivalamide.

Protocol 2: Hydrolysis of 2-Pivalamido-3H-quinazolin-4-one[3]

This protocol demonstrates the removal of the pivaloyl protecting group under mild conditions.

- Reaction Setup: To a solution of 7-methyl-2-pivalamido-3H-quinazolin-4-one (0.518 g, 2.0 mmol) in methanol (55 mL), add Fe(NO₃)₃⋅9H₂O (0.161 g, 0.4 mmol).
- Reaction: Stir the reaction mixture at room temperature for 24 hours.
- Isolation: Remove the solvent under reduced pressure.



• Purification: Triturate the residue with ethanol to yield the corresponding 2-amino-7-methyl-3H-quinazolin-4-one.

Protocol 3: Synthesis of Novel Benzamide Derivatives[15]

This protocol outlines the final amination step in a multi-step synthesis of biologically active benzamides.

- Reaction Setup: Dissolve the intermediate acid chloride (1.0 mmol) in 20 mL of dichloromethane (DCM).
- Reagent Addition: Add the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
- Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, pour the reaction mixture into 20 mL of water and stir for 10 minutes.
- Extraction: Separate the organic layer, and extract the aqueous layer twice with 10 mL portions of DCM.
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain the final product.
- Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

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